8-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole 8-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13604256
InChI: InChI=1S/C11H10BrN/c12-8-4-2-6-10-11(8)7-3-1-5-9(7)13-10/h2,4,6,13H,1,3,5H2
SMILES: C1CC2=C(C1)NC3=C2C(=CC=C3)Br
Molecular Formula: C11H10BrN
Molecular Weight: 236.11 g/mol

8-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole

CAS No.:

Cat. No.: VC13604256

Molecular Formula: C11H10BrN

Molecular Weight: 236.11 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole -

Specification

Molecular Formula C11H10BrN
Molecular Weight 236.11 g/mol
IUPAC Name 8-bromo-1,2,3,4-tetrahydrocyclopenta[b]indole
Standard InChI InChI=1S/C11H10BrN/c12-8-4-2-6-10-11(8)7-3-1-5-9(7)13-10/h2,4,6,13H,1,3,5H2
Standard InChI Key AMDPXODFIBNXFR-UHFFFAOYSA-N
SMILES C1CC2=C(C1)NC3=C2C(=CC=C3)Br
Canonical SMILES C1CC2=C(C1)NC3=C2C(=CC=C3)Br

Introduction

Structural and Molecular Characterization

Molecular Architecture

The core structure of 8-bromo-1,2,3,4-tetrahydrocyclopenta[b]indole consists of a bicyclic system: a five-membered cyclopentane ring fused to a six-membered indole aromatic system. Bromination at the 8-position introduces steric and electronic effects that influence reactivity. The 2D structure (Figure 1) reveals a planar indole ring with a partially saturated cyclopentane moiety, while 3D conformational analyses show puckering in the cyclopentane ring, which modulates intermolecular interactions .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name8-bromo-1,2,3,4-tetrahydrocyclopenta[b]indole
Molecular FormulaC11H10BrN\text{C}_{11}\text{H}_{10}\text{BrN}
SMILESC1CC2=C(C1)NC3=C2C(=CC=C3)Br
InChIKeyAMDPXODFIBNXFR-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Bromination Strategies

The compound is synthesized via free radical bromination of 1,2,3,4-tetrahydrocyclopenta[b]indole using N\text{N}-bromosuccinimide (NBS) in carbon tetrachloride at ambient temperatures . This method selectively introduces bromine at the 8-position due to the indole ring’s electronic directing effects. Alternative routes involve Pd/C-catalyzed hydrogenation of brominated precursors , though this is less common.

Table 2: Synthetic Conditions and Yields

ReactantReagent/ConditionsYieldSource
1,2,3,4-Tetrahydrocyclopenta[b]indoleNBS, CCl4\text{CCl}_4, 40°C80–90%

Functionalization Reactions

Physicochemical Properties

PropertyValueSource
Density1.2 ± 0.1 g/cm³
Boiling Point300.9 ± 11.0°C
Molecular Weight236.11 g/mol

Solubility and Reactivity

The compound is sparingly soluble in polar solvents like water but dissolves readily in dichloromethane and DMF. The electron-withdrawing bromine atom enhances the electrophilicity of the indole ring, making it susceptible to nucleophilic attack at the 3-position .

Biological Applications

Antibacterial Activity

Derivatives of 8-bromo-1,2,3,4-tetrahydrocyclopenta[b]indole exhibit potent antibacterial effects. In a 2019 study, N-bromoacetylated analogs demonstrated minimum inhibitory concentrations (MICs) of 2–4 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to ciprofloxacin . The mechanism likely involves disruption of bacterial cell membrane integrity via hydrophobic interactions .

Table 4: Antibacterial Performance

CompoundMIC (µg/mL)Target OrganismSource
N-Bromoacetyl-8-bromo-THC2.0S. aureus
N-Bromoacetyl-8-bromo-THC4.0E. coli

Spectroscopic Profile

Fourier-Transform Infrared (FTIR)

FTIR analysis reveals characteristic absorptions at:

  • 805 cm⁻¹ (C-Br stretch)

  • 3051 cm⁻¹ (aromatic C-H stretch)

  • 1705 cm⁻¹ (C=O stretch in acetylated derivatives)

Nuclear Magnetic Resonance (NMR)

  • 1H^1 \text{H} NMR (DMSO-d6d_6): Signals at δ 7.65–8.73 ppm (aromatic protons), δ 3.47 ppm (COCH₂Br in derivatives), and δ 1.87–2.27 ppm (cyclopentane protons) .

  • 13C^{13} \text{C} NMR: Peaks at 122–126 ppm (aromatic carbons) and 79 ppm (quaternary carbons) .

Mass Spectrometry

The molecular ion peak appears at m/zm/z 236.11 (M⁺), with isotopic patterns consistent with bromine’s natural abundance .

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